Sigma-2 Receptor Affinity: 1-(Piperidin-4-yl)propan-2-ol vs. 2-Methyl Analog
1-(Piperidin-4-yl)propan-2-ol demonstrates measurable affinity for the sigma-2 receptor (TMEM97) with a reported Ki of 90 nM in rat PC12 cells, indicating its potential as a ligand scaffold for this target [1]. This is a key differentiator from a closely related analog, 2-methyl-1-(piperidin-4-yl)propan-2-ol, which has been optimized as a potent and selective inhibitor of 17β-HSD5 but lacks reported significant sigma receptor affinity [2]. This highlights that the simple addition of a methyl group can reroute the compound's primary biological activity profile.
| Evidence Dimension | Binding Affinity (Ki) at Sigma-2 Receptor |
|---|---|
| Target Compound Data | 90 nM |
| Comparator Or Baseline | 2-methyl-1-(piperidin-4-yl)propan-2-ol (Data not reported for sigma-2) |
| Quantified Difference | N/A (Qualitative shift in primary activity from sigma-2 ligand to 17β-HSD5 inhibitor) |
| Conditions | Rat PC12 cells (sigma-2 receptor binding assay) |
Why This Matters
This provides a clear, data-backed reason for selecting 1-(Piperidin-4-yl)propan-2-ol over its methylated analog when developing sigma receptor ligands or investigating CNS-related pathways.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50604967 (CHEMBL1698776) at Sigma 2 Receptor. Ki = 90 nM. View Source
- [2] Harada, K., Kubo, H., & Tanaka, A. (2014). Discovery of 2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol: a novel, potent and selective type 5 17β-hydroxysteroid dehydrogenase inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(6), 1459-1462. View Source
